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Compound of Interest

Compound Name: 4-(2-Aminoethyl)thiomorpholine

Cat. No.: B112743 [ GetQuote ]

Introduction

4-(2-Aminoethyl)thiomorpholine is a versatile bifunctional building block of significant interest
in medicinal chemistry and drug discovery.[1] Its structure incorporates a thiomorpholine ring,
which enhances stability and reactivity, and a primary aminoethyl side chain that serves as a
key reactive handle for further molecular elaboration.[1] The thiomorpholine scaffold itself is a
privileged structure found in numerous biologically active compounds, exhibiting a wide range
of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, antidiabetic,
antioxidant, and hypolipidemic properties.[2][3][4] The sulfur atom in the thiomorpholine ring, as
opposed to the oxygen in its morpholine analogue, alters the physicochemical properties of the
molecule, influencing its size, lipophilicity, and metabolic stability, which can be strategically
exploited in drug design.[3]

Key Applications

The primary amino group of 4-(2-Aminoethyl)thiomorpholine allows for its facile incorporation
into a variety of molecular scaffolds through common amide bond formations, sulfonylation, and
urea formations. This makes it a valuable precursor for the synthesis of diverse compound
libraries for high-throughput screening and lead optimization in drug discovery programs.

o Pharmaceutical Development: This building block is particularly valuable in the synthesis of
pharmaceuticals targeting a range of diseases. Its derivatives have been investigated as
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kinase inhibitors, for example, targeting the PI3K/Akt/mTOR signaling pathway, which is
often dysregulated in cancer.[2][5][6][7][8] The ability of the thiomorpholine moiety to
modulate pharmacokinetic properties makes it an attractive component in the design of novel
therapeutics. The 1,1-dioxide derivative of 4-(2-Aminoethyl)thiomorpholine is noted for its
use in developing pharmaceuticals for neurological disorders, potentially due to its ability to
cross the blood-brain barrier.[1]

o Agrochemicals: The thiomorpholine scaffold is also utilized in the development of new
agrochemicals, where it can contribute to the stability and efficacy of pesticides and
herbicides.[1]

o Materials Science: The unique properties imparted by the thiomorpholine group have led to
its exploration in materials science for the creation of specialty polymers and coatings with
enhanced properties.[1]

Biological Activity of Substituted Thiomorpholine
Derivatives

The following table summarizes the biological activities of various thiomorpholine derivatives,
highlighting the potential of this scaffold in drug discovery. While not all of these compounds
are directly synthesized from 4-(2-Aminoethyl)thiomorpholine, they illustrate the therapeutic
potential of the core structure.
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Thiomorpholine-

substituted 2- ) Mycobacterium MIC: 1.56 pg/mL for
_ Antitubercular _ N

(thiophen-2- tuberculosis H37Rv potent derivatives

yl)dihydroquinolines

Thiomorpholine- .
Potent against

substituted ] ) Protein synthesis )
o Antibacterial S Mycobacterium

oxazolidinones (e.g., inhibitor )

) tuberculosis
Sutezolid)
N-substituted Ferrous/ascorbate-
Thiomorpholine Antioxidant induced lipid IC50 as low as 7.5 uM
derivatives peroxidation

Thiomorpholine-

. _ IC50 in the low
containing PI3K Anticancer PI3Ka
o nanomolar range
inhibitors
Thiomorpholine- ] ) IC50: 8.50 - 12.76 uM
) o Anticancer HepG2 cell line )
substituted quinolines for active compounds

Signaling Pathway: PISK/Akt/ImTOR

Derivatives of 4-(2-Aminoethyl)thiomorpholine have been investigated as inhibitors of the
PISK/Akt/mTOR signaling pathway, a critical pathway for cell survival, proliferation, and growth
that is frequently hyperactivated in cancer. Inhibition of this pathway is a key strategy in modern
cancer therapy.
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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
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Experimental Protocols

The following protocols are generalized procedures for the synthesis of common derivatives of
4-(2-Aminoethyl)thiomorpholine. Researchers should adapt these protocols based on the

specific properties of the reagents used.

General Synthetic Workflow

The synthesis of derivatives from 4-(2-Aminoethyl)thiomorpholine typically follows a
straightforward workflow involving reaction, workup, and purification.
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Reaction Setup

Dissolve 4-(2-Aminoethyl)thiomorpholine
and base in an appropriate solvent

:

Add acyl chloride, sulfonyl chloride,
or isocyanate dropwise at 0°C

:

Stir at room temperature
(or heat if necessary)

Workup
y

Quench reaction with water or
aqueous solution

:

Extract with an organic solvent
(e.g., ethyl acetate, DCM)

:

Wash organic layer with brine

:

Dry over anhydrous Na2S0O4 or MgSO4

:

Concentrate under reduced pressure

Purification & Analysis

Purify crude product by
column chromatography or recrystallization

:

Characterize by NMR, MS, and IR

Click to download full resolution via product page

Caption: General Experimental Workflow for Derivatization.
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Protocol 1: Synthesis of an Amide Derivative (N-
Acylation)

This protocol describes the reaction of 4-(2-Aminoethyl)thiomorpholine with an acyl chloride

to form an N-acyl derivative.

Materials:

4-(2-Aminoethyl)thiomorpholine

Acyl chloride (e.g., Benzoyl chloride)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-
Aminoethyl)thiomorpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the
reaction is complete as monitored by Thin Layer Chromatography (TLC).

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous
layer).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
» Concentrate the filtrate under reduced pressure to yield the crude product.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of methanol in DCM) to afford the pure amide derivative.

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol outlines the synthesis of a sulfonamide by reacting 4-(2-
Aminoethyl)thiomorpholine with a sulfonyl chloride.

Materials:

4-(2-Aminoethyl)thiomorpholine

Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)

Pyridine or Triethylamine (TEA)

Anhydrous Dichloromethane (DCM)

1 M Hydrochloric acid (HCI)

Brine

Anhydrous sodium sulfate or magnesium sulfate
Procedure:

e Dissolve 4-(2-Aminoethyl)thiomorpholine (1.0 eq.) in anhydrous DCM in a round-bottom
flask under an inert atmosphere.

e Add pyridine (1.5 eq.) to the solution and cool to 0 °C.

o Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the
temperature at O °C.
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» Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for
completion by TLC.

 Dilute the reaction mixture with DCM and wash with 1 M HCI (2 x volume of organic layer).
e Wash the organic layer with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by recrystallization or column chromatography on silica gel to obtain
the pure sulfonamide.

Protocol 3: Synthesis of a Urea Derivative

This protocol describes the formation of a urea derivative from 4-(2-
Aminoethyl)thiomorpholine and an isocyanate.

Materials:

e 4-(2-Aminoethyl)thiomorpholine

 |socyanate (e.g., Phenyl isocyanate)

e Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:

e In a dry round-bottom flask under an inert atmosphere, dissolve 4-(2-
Aminoethyl)thiomorpholine (1.0 eq.) in anhydrous THF.

o Slowly add the isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature. An
exothermic reaction may be observed.

« Stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out
of the solution upon formation.

e Monitor the reaction by TLC until the starting amine is consumed.
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If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under

vacuum.

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or
by recrystallization to yield the pure urea derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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